(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide
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Description
(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One notable application of compounds with similar structures involves the synthesis of new heterocyclic compounds incorporating an antipyrine moiety, which have been evaluated for their antimicrobial activities. These compounds were synthesized using key intermediates and subsequently tested for their potential as antimicrobial agents against various bacterial and fungal species. This research highlights the ongoing efforts to develop new antimicrobial agents in response to the increasing resistance to existing antibiotics (Bondock et al., 2008).
Antitumor Activity
Another significant area of application is in the synthesis of compounds for evaluating their antitumor activities. For instance, certain compounds have been synthesized and tested for their in-vitro antitumor activity against specific cancer cell lines. These studies are crucial for identifying potential new cancer therapies and understanding the mechanisms of action of these compounds at the molecular level (Abdel‐Aziz et al., 2009).
Synthesis of Novel Pyridines and Pyrimidines
Compounds with similar structural motifs have been utilized in the synthesis of novel pyridines, isoxazoles, and isoxazolopyridazines bearing a triazole moiety. These compounds have been synthesized through various chemical reactions and tested for their biological activities, including anti-hepatic cancer and antimicrobial effects. Such research contributes to the development of new drugs with potential therapeutic applications (Hassan et al., 2019).
Heterocyclic Chemistry
The chemistry of cyanoacetylenes, including the preparation and reactions of cyano-ynamines and corresponding cyano-enamines, represents another area where compounds with similar functionalities are studied. These investigations provide foundational knowledge that supports the development of new synthetic pathways and the discovery of novel compounds with various applications in medicinal chemistry and materials science (Sasaki & Kojima, 1970).
Properties
IUPAC Name |
(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-22-16-8-3-12(10-17(16)23(2)19(22)26)9-13(11-20)18(25)21-14-4-6-15(7-5-14)24(27)28/h3-10H,1-2H3,(H,21,25)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRXXDBTIUAYGT-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.